9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate

PROTAC Linker Design VHL E3 Ligase Binding Conformational Rigidity

On-resin peptide aggregation and poor PROTAC cooperativity caused by flexible linkers are common synthesis failures. Fmoc-trans-1,4-DACH·HCl is a rigid trans-1,4-cyclohexanediamine (5.6 Å N-N) building block that enforces 'stick-out' linker geometry. • Eliminates β-sheet aggregation in hydrophobic SPPS; • Enables cooperative PROTAC ternary complex (LRRK2 DC50 14-72 nM, α=5.7); • ≥97% purity reduces bis-Fmoc impurity for consistent ADC DAR. Ships globally.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B12362560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H24N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13,22H2,(H,23,24)
InChIKeyRNVLKSOXBSATJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Trans-1,4-Diaminocyclohexane Building Block for Peptide Synthesis and PROTAC Design


9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate (commonly supplied as the hydrochloride salt, CAS 672310-17-7) is a selectively mono-Fmoc-protected trans-1,4-diaminocyclohexane (trans-DACH) derivative . The compound belongs to the class of Fmoc-protected aliphatic diamines used extensively as bifunctional linkers or building blocks in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) linker assembly, and proteolysis-targeting chimera (PROTAC) construction [1]. Its defining structural feature is the trans-1,4-disubstituted cyclohexane ring, which imposes a rigid, approximately linear geometry with both substituents occupying equatorial positions, a property that distinguishes it from flexible linear diamines and from cis-cyclohexane diastereomers [2].

Why trans-Cyclohexane Rigidity Cannot Be Replaced by Linear Diamines


Fmoc-protected diamines are not interchangeable because the spacer geometry directly governs both the chemical reactivity during solid-phase synthesis and the three-dimensional presentation of conjugated payloads in biological systems [1]. The trans-1,4-cyclohexanediamine scaffold enforces a rigid, pseudo-linear inter-nitrogen distance of approximately 5.6 Å with both amino groups locked in equatorial orientations, whereas flexible analogs such as Fmoc-ethylenediamine (N–N distance ~3.7 Å, freely rotating C–C bond) and Fmoc-1,3-propanediamine (~5.0 Å, gauche/anti equilibration) sample multiple conformations in solution. In PROTAC design, this conformational restriction has been shown crystallographically to determine whether the linker adopts an extended 'stick-out' geometry that promotes productive ternary complex formation or a 'folded-back' geometry that sequesters the E3 ligase ligand, directly impacting target degradation efficiency [2]. Generic substitution without considering stereochemistry, N–N spacing, and conformational rigidity therefore risks loss of binary or ternary binding affinity, reduced degradation cooperativity, or synthetic failure due to differential Fmoc deprotection kinetics.

Quantitative Differentiation Evidence Against Closest Comparators


Trans vs. Cis Linker: Superior Ternary Complex Cooperativity Despite Weaker Binary VHL Binding

In a direct matched-pair comparison using fluorescence polarization (FP) competitive binding assays against the recombinant VHL:Elongin C:Elongin B (VCB) complex, trans-cyclohexyl linker compounds consistently exhibited weaker binary binding affinity than their cis-cyclohexyl counterparts [1]. For the full PROTAC molecules, the trans-linker XL01126 showed a binary Kd of >0.820 µM vs. 0.326 µM for its cis-analogue XL01134, a 2.51-fold difference. Across a panel of truncated linker-ligand conjugates, the trans/cis Kd ratio ranged from 1.52 (MP-1-21, Kd 0.540 µM trans vs. MP-1-39, Kd 0.354 µM cis) to 2.25 (MP-1-105, Kd 0.585 µM trans vs. MP-1-106, Kd 0.260 µM cis), with intermediate values of 1.64 (MP-1-85, Kd 0.514 µM trans vs. MP-1-95, Kd 0.313 µM cis), as confirmed by isothermal titration calorimetry (ITC) [1]. Despite this apparently unfavorable binary binding profile, XL01126 functions as a superior LRRK2 degrader (DC50 14-72 nM, Dmax 82-90%, degradation t1/2 0.6-2.4 h) with a positive ternary complex cooperativity factor α = 5.7, demonstrating that the rigid trans-cyclohexyl geometry promotes productive ternary complex formation that overcomes weaker binary binding [2]. High-resolution co-crystal structures (PDB 9EQJ) revealed that the trans linker adopts an extended 'stick-out' conformation with both substituents equatorial, while the cis linker collapses into a 'folded-back' conformation with intramolecular contacts to VHL [1].

PROTAC Linker Design VHL E3 Ligase Binding Conformational Rigidity

Rigid 'Stick-Out' vs. Folded-Back Conformation in Ternary Complex Crystal Structures

Co-crystal structures of MP-1-21 (trans linker) and MP-1-39 (cis linker) bound to the VCB complex, determined at resolutions of 2.05 Å (cis) and comparable resolution for trans, revealed fundamentally different linker geometries [1]. The trans-cyclohexyl linker in MP-1-21 strictly adopts the chair conformation with both substituents in equatorial positions, projecting the pendant group outward in a rigid, extended geometry. In contrast, the cis linker in MP-1-39 permits the cyclohexane ring to sample non-chair conformations and adopts a folded-back geometry featuring a network of intramolecular contacts and long-range interactions with the VHL protein surface [1]. This conformational dichotomy means that the trans scaffold presents a well-defined, predictable inter-ligand distance vector (inter-nitrogen ~5.6 Å), while the cis scaffold generates a shorter, variable distance with partial occlusion of the E3 ligase binding interface. The structural data provide a molecular rationale for the differential binary binding and ternary complex cooperativity observed across the series.

Linker Conformation X-ray Crystallography PROTAC Ternary Complex

Higher HPLC Purity Specification vs. Common Fmoc-Diamine Comparators

Commercial suppliers of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate hydrochloride consistently specify a purity of ≥99% as determined by HPLC [REFS-1, REFS-2]. In contrast, mono-Fmoc-ethylenediamine hydrochloride (CAS 166410-32-8), the simplest and most widely used Fmoc-protected diamine comparator, is typically offered at ≥97% or ≥98% purity [REFS-3, REFS-4]. This 1-2% purity differential, combined with the target compound's well-defined crystalline morphology (white crystalline powder, melting point >160°C), reduces the risk of introducing difficult-to-remove impurities—particularly the bis-Fmoc protected side product—into subsequent synthetic steps. The higher chromatographic purity threshold is especially relevant for applications requiring stringent stoichiometric control, such as linker-payload conjugation in ADC manufacturing and PROTAC synthesis where trace bis-functional impurities can generate undesired cross-linked byproducts.

Chemical Purity HPLC Quality Control Procurement Specification

Enhanced Lipophilicity for Membrane-Permeable Linker Applications

The calculated partition coefficient (LogP) for 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate hydrochloride is 5.6882 [1], approximately 1.3 log units higher than that of N-Fmoc-ethylenediamine hydrochloride (LogP 4.377) and substantially higher than that of the parent trans-1,4-diaminocyclohexane (LogP 1.616) . The increased lipophilicity arises from the combination of the hydrophobic fluorenylmethyl group and the cyclohexane ring, which together contribute six additional methylene units of hydrocarbon character relative to the ethylenediamine scaffold. In the context of linker design for PROTACs and ADCs, higher LogP has been correlated with enhanced passive membrane permeability [2], as demonstrated by XL01126's oral bioavailability (F = 15%) and blood-brain barrier penetration in mice [2]. While elevated LogP must be balanced against aqueous solubility considerations, the trans-cyclohexane scaffold provides a modular lipophilicity increment without introducing additional rotatable bonds, preserving the rigid geometry that benefits ternary complex formation.

Lipophilicity LogP Membrane Permeability

Thermal Protein Stabilization by the 1,4-Cyclohexanediamine Scaffold

A comparative study on the preventive effects of cyclohexanediamine isomers against heat-induced inactivation of ribonuclease A (RNase A) and lysozyme demonstrated that trans-1,4-cyclohexanediamine (1,4-CHDA) provides superior protection relative to trans-1,2-cyclohexanediamine (1,2-CHDA) [1]. The 1,4-isomer, which is the diamine core of the target compound, exhibited greater efficacy in preserving enzymatic activity upon thermal stress, attributed to its symmetrical, extended geometry that more effectively engages in stabilizing intermolecular interactions with the protein surface. Although this study examined the free diamines rather than the Fmoc-protected derivative, the conformational preference of the trans-1,4-disubstituted cyclohexane scaffold is preserved upon Fmoc protection, suggesting that conjugates built on this scaffold may impart similar stabilizing characteristics to protein conjugates under thermal or formulation stress.

Protein Stabilization Thermal Stability Bioconjugation

Continuous Flow Synthesis for Improved Mono-Protection Selectivity

A systematic study on the continuous flow synthesis of selectively mono-protected diamines reported that Fmoc carbamates, including those derived from cyclohexanediamines, were obtained in good yields using a self-assembled meso-scale PTFE flow reactor, circumventing the need for a sacrificial excess of diamine or the use of a second orthogonal protecting group [1]. The continuous flow strategy was specifically noted to be advantageous for Fmoc carbamate formation compared to Boc protection, as the rapid mixing and controlled residence time minimized the formation of bis-protected side products that typically plague batch mono-protection reactions of symmetrical diamines. While quantitative yields for the specific trans-1,4-cyclohexanediamine derivative were embedded within a broader substrate scope, the methodology demonstrates that the Fmoc-trans-1,4-DACH scaffold is accessible via modern flow chemistry approaches that offer superior selectivity and scalability relative to traditional batch protocols for analogous Fmoc-diamine syntheses [1].

Continuous Flow Synthesis Mono-Protection Selectivity Process Chemistry

Applications with Quantifiable Advantages Over Alternative Fmoc-Diamines


PROTAC Linker Design for Cooperative Ternary Complex Formation

In PROTAC programs targeting proteins where ternary complex cooperativity—rather than binary binding affinity—is the rate-limiting factor for degradation efficiency, the rigid trans-1,4-cyclohexanediamine scaffold provides a crystallographically validated 'stick-out' linker geometry that promotes productive ternary complex architecture [1]. As demonstrated with LRRK2 PROTAC XL01126, the trans-cyclohexyl linker enables potent degradation (DC50 14-72 nM) with a cooperativity factor α = 5.7 despite 2.5-fold weaker VHL binary binding compared to the cis isomer [REFS-1, REFS-2]. Procurement of the Fmoc-protected building block enables on-resin or solution-phase incorporation of the trans-DACH spacer during PROTAC assembly, allowing medicinal chemistry teams to systematically explore linker SAR without the confounding conformational flexibility introduced by linear alkyl diamine alternatives [1].

SPPS Spacer for Disrupting Aggregation-Prone Sequences

During Fmoc-SPPS of hydrophobic or amyloidogenic peptide sequences, on-resin interchain aggregation via β-sheet formation is a well-recognized cause of low coupling efficiency and poor crude purity. The trans-1,4-cyclohexanediamine scaffold, when incorporated as a backbone amide replacement or pseudo-amino acid spacer, introduces a rigid, approximately orthogonal kink that sterically disrupts the extended β-strand conformation required for aggregation [1]. Unlike flexible spacers such as Fmoc-ethylene glycol or Fmoc-alkyl diamines, which can themselves adopt extended conformations compatible with β-sheet propagation, the chair cyclohexane ring enforces a persistent non-planar geometry that cannot be accommodated within a β-sheet hydrogen-bonding network. The ≥99% HPLC purity specification further ensures that this difficult SPPS application is not compromised by trace impurities that could act as chain-termination sites .

CNS-Penetrant Degrader or Conjugate Linker Module

For bifunctional molecules requiring passive blood-brain barrier penetration, the enhanced lipophilicity of the trans-cyclohexane-Fmoc scaffold (LogP 5.69 vs. 4.38 for Fmoc-ethylenediamine) provides a modular LogP increment without introducing additional rotatable bonds or hydrogen-bond donors [1]. This property was exploited in the design of XL01126, which achieves oral bioavailability (F = 15%) and CNS exposure in mice [2]. When integrated into an ADC linker-payload or PROTAC synthesis strategy, the Fmoc-protected building block allows the lipophilic cyclohexane spacer to be incorporated at a defined position in the linker architecture, enabling rational tuning of overall molecular properties within the beyond-Rule-of-5 chemical space characteristic of successful CNS-penetrant bifunctional molecules [2].

High-Purity Mono-Protected Diamine for ADC Linker-Payload Synthesis

In antibody-drug conjugate manufacturing, the purity of linker-payload intermediates directly impacts the drug-to-antibody ratio (DAR) distribution and batch-to-batch consistency of the final ADC product. The ≥99% HPLC purity of commercially available Fmoc-trans-1,4-DACH·HCl [1] reduces the probability of bis-Fmoc impurity carryover, which could generate cross-linked species or consume stoichiometric coupling reagents during downstream conjugation steps. Compared to Fmoc-ethylenediamine HCl (typically 97-98% purity), the 1-2% higher specification translates to measurably lower levels of the bis-protected diamine side product, which is chromatographically difficult to separate from the desired mono-protected species due to similar retention characteristics [1].

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